molecular formula C15H26N2OS B255834 N-(2-ethylpiperidine-1-carbothioyl)cyclohexanecarboxamide

N-(2-ethylpiperidine-1-carbothioyl)cyclohexanecarboxamide

Cat. No. B255834
M. Wt: 282.4 g/mol
InChI Key: CKEWMMSWPARRSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylpiperidine-1-carbothioyl)cyclohexanecarboxamide, also known as S-(+)-Et-Pip-HCl, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a chiral compound that belongs to the class of piperidine derivatives and is commonly used as a pharmacological tool in various studies.

Scientific Research Applications

N-(2-ethylpiperidine-1-carbothioyl)cyclohexanecarboxamide(+)-Et-Pip-HCl has been used as a pharmacological tool in various scientific studies. It has been found to have potential therapeutic applications in the treatment of Parkinson's disease, depression, and anxiety disorders. It has also been used in studies related to drug addiction and withdrawal symptoms. N-(2-ethylpiperidine-1-carbothioyl)cyclohexanecarboxamide(+)-Et-Pip-HCl has been found to have an affinity for dopamine receptors and has been shown to modulate the release of neurotransmitters in the brain, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(2-ethylpiperidine-1-carbothioyl)cyclohexanecarboxamide(+)-Et-Pip-HCl involves its interaction with dopamine receptors in the brain. It has been found to act as a partial agonist of dopamine receptors, which results in the modulation of dopamine release in the brain. This modulation of dopamine release has been found to have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(2-ethylpiperidine-1-carbothioyl)cyclohexanecarboxamide(+)-Et-Pip-HCl has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to improved mood and reduced anxiety. It has also been found to have an effect on the levels of other neurotransmitters such as serotonin and norepinephrine. N-(2-ethylpiperidine-1-carbothioyl)cyclohexanecarboxamide(+)-Et-Pip-HCl has been found to have a low toxicity profile and has been well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

N-(2-ethylpiperidine-1-carbothioyl)cyclohexanecarboxamide(+)-Et-Pip-HCl has several advantages for lab experiments. It is a well-characterized compound that is readily available for research purposes. It has been found to have a low toxicity profile and has been well-tolerated in animal studies. However, there are limitations to its use in lab experiments. It is a chiral compound, which can complicate its use in studies. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(2-ethylpiperidine-1-carbothioyl)cyclohexanecarboxamide(+)-Et-Pip-HCl. One area of interest is its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and to identify the optimal dosage and administration route. Additionally, research is needed to explore the potential side effects of long-term use and to identify any interactions with other medications. Overall, N-(2-ethylpiperidine-1-carbothioyl)cyclohexanecarboxamide(+)-Et-Pip-HCl has shown promise as a pharmacological tool and has the potential to be a valuable addition to the arsenal of medications used to treat various disorders.

Synthesis Methods

The synthesis of N-(2-ethylpiperidine-1-carbothioyl)cyclohexanecarboxamide(+)-Et-Pip-HCl involves the reaction of 2-ethylpiperidine with cyclohexanecarboxylic acid and thionyl chloride, followed by the addition of ammonium hydroxide and hydrochloric acid. The final product is obtained after recrystallization and purification. This method has been described in detail in various scientific publications and has been found to yield high-quality N-(2-ethylpiperidine-1-carbothioyl)cyclohexanecarboxamide(+)-Et-Pip-HCl suitable for research purposes.

properties

Product Name

N-(2-ethylpiperidine-1-carbothioyl)cyclohexanecarboxamide

Molecular Formula

C15H26N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

N-(2-ethylpiperidine-1-carbothioyl)cyclohexanecarboxamide

InChI

InChI=1S/C15H26N2OS/c1-2-13-10-6-7-11-17(13)15(19)16-14(18)12-8-4-3-5-9-12/h12-13H,2-11H2,1H3,(H,16,18,19)

InChI Key

CKEWMMSWPARRSQ-UHFFFAOYSA-N

SMILES

CCC1CCCCN1C(=S)NC(=O)C2CCCCC2

Canonical SMILES

CCC1CCCCN1C(=S)NC(=O)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.